molecular formula C9H13ClFNO B13041154 (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

Cat. No.: B13041154
M. Wt: 205.66 g/mol
InChI Key: YWYYQXNTEFKMIJ-SBSPUUFOSA-N
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Description

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a fluorine atom and a methyl group attached to a phenyl ring, making it a valuable molecule for studying various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines under basic conditions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride
  • (S)-2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-OL hydrochloride
  • (S)-2-Amino-2-(5-fluoro-3-methylphenyl)ethan-1-OL hydrochloride

Uniqueness

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to the specific position of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1

InChI Key

YWYYQXNTEFKMIJ-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CO)N.Cl

Origin of Product

United States

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